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Histone post-translational modifications (PTMs) represent a critical layer of epigenetic

regulation, influencing chromatin structure and gene expression. Among these, histone

crotonylation (Kcr) has emerged as a significant mark associated with active transcription. The

biological outcomes of histone crotonylation are mediated by "reader" proteins that specifically

recognize and bind to this modification. This guide provides a comparative analysis of

prominent histone crotonylation reader domains, focusing on their binding affinities and the

experimental methodologies used to characterize these interactions.

Data Presentation: Binding Affinities of Histone
Crotonylation Readers
The following table summarizes the dissociation constants (Kd) of various reader domains for

crotonylated histone peptides, providing a quantitative comparison of their binding strengths.

The data has been compiled from multiple studies employing biophysical assays, primarily

Isothermal Titration Calorimetry (ITC).
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Reader Protein Domain Histone Peptide
Binding Affinity
(Kd) in µM

AF9 YEATS H3K9cr 4.6 - 11

H3K18cr 19.4 - 21

H3K27cr 5.7

TAF14 YEATS H3K9cr 9.5

YEATS2 YEATS H3K27cr 27.5

H4K12cr 62.0

H3K4cr 121.4

H3K23cr 172.4

H3K9cr 341.3

MOZ DPF H3K14cr 5.8

DPF2 DPF H3K14cr 0.085

Experimental Protocols
The binding affinities presented in this guide are primarily determined using Isothermal Titration

Calorimetry (ITC), a technique that measures the heat changes associated with molecular

interactions. Below is a detailed, generalized protocol for assessing the binding of a histone

reader domain to a crotonylated histone peptide using ITC.

Isothermal Titration Calorimetry (ITC) Protocol
1. Protein and Peptide Preparation:

Protein Expression and Purification: The reader domain of interest (e.g., AF9 YEATS

domain) is typically expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag)

and purified to homogeneity using affinity and size-exclusion chromatography.

Peptide Synthesis: Histone peptides (typically 15-25 amino acids long) with a site-specific

crotonyl-lysine modification are chemically synthesized and purified by HPLC.
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Buffer Preparation and Dialysis: Both the protein and peptide are extensively dialyzed

against the same ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to

minimize heat of dilution effects. The final concentrations are determined accurately using a

spectrophotometer (for protein) and by quantitative amino acid analysis (for peptide).

2. ITC Experiment Setup:

Instrument: A high-sensitivity isothermal titration calorimeter is used.

Sample Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell of the

calorimeter. The crotonylated histone peptide solution (e.g., 200-500 µM, typically 10-fold

higher than the protein concentration) is loaded into the injection syringe.

Titration Parameters: The experiment is set up to perform a series of small injections (e.g., 2

µL) of the peptide solution into the protein solution at a constant temperature (e.g., 25°C).

The injections are spaced to allow the system to return to thermal equilibrium between

injections.

3. Data Acquisition and Analysis:

Heat Measurement: The instrument measures the heat released or absorbed during each

injection.

Binding Isotherm: The integrated heat data from each injection is plotted against the molar

ratio of the peptide to the protein in the cell.

Data Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-

site binding model) using the instrument's software. This analysis yields the thermodynamic

parameters of the interaction, including the dissociation constant (Kd), stoichiometry (n), and

enthalpy (ΔH).

Signaling Pathways and Workflows
Histone crotonylation readers are integral components of larger protein complexes that

regulate gene transcription. Their ability to recognize crotonylated histones serves to recruit

these complexes to specific genomic loci, thereby influencing chromatin structure and the

transcriptional machinery.
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Caption: Histone crotonylation signaling pathway leading to transcriptional activation.

The workflow for identifying and characterizing histone crotonylation readers and their binding

affinities typically involves a series of in vitro and in cellulo experiments.
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Caption: General experimental workflow for histone crotonylation reader characterization.
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[https://www.benchchem.com/product/b1194119#comparative-study-of-histone-
crotonylation-readers-and-their-binding-affinities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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